An In-Depth Technical Guide to 4,4'-Methylene-d2-dianiline: Structure, Properties, and Applications
An In-Depth Technical Guide to 4,4'-Methylene-d2-dianiline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-methylene-d2-dianiline, a deuterated analogue of 4,4'-methylenedianiline (MDA). The guide begins with a detailed examination of the chemical structure and physical properties of the more common, non-deuterated MDA, establishing a baseline for understanding its deuterated counterpart. It then delves into the synthesis, unique spectroscopic characteristics, and specialized applications of 4,4'-methylene-d2-dianiline, particularly its role as an internal standard in analytical chemistry and as a tracer in metabolic studies. Safety considerations for handling this class of compounds are also addressed. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of this isotopically labeled compound.
Introduction to 4,4'-Methylenedianiline (MDA)
4,4'-Methylenedianiline, also known as MDA, is an aromatic amine with the chemical formula C₁₃H₁₄N₂.[1][2] It is a colorless to pale yellow solid that may darken upon exposure to air and has a faint amine-like odor.[3][4] MDA is a significant industrial chemical primarily used as a precursor in the production of methylene diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethane foams.[1][5][6] It also finds applications as a curing agent for epoxy resins, in the production of high-performance polymers, and as a corrosion inhibitor.[7][8]
Chemical Structure
The chemical structure of 4,4'-methylenedianiline consists of two aniline molecules joined by a methylene bridge at the para position of each aromatic ring.
Figure 1: Chemical Structure of 4,4'-methylenedianiline.
Physical Properties
The physical properties of 4,4'-methylenedianiline are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [3][4] |
| Melting Point | 89-91 °C | [9] |
| Boiling Point | 398-399 °C at 768 torr | [10] |
| Solubility | Slightly soluble in water; soluble in alcohol, benzene, and ether. | [4][11] |
| Density | 1.15 g/cm³ | [10] |
Industrial Synthesis
The industrial production of 4,4'-methylenedianiline involves the acid-catalyzed condensation of aniline with formaldehyde.[1][6][12][13] This reaction is typically carried out in the presence of hydrochloric acid.[1][6] The process yields a mixture of isomers and oligomers, from which the desired 4,4' isomer is purified.[7]
Figure 2: General workflow for the industrial synthesis of 4,4'-methylenedianiline.
4,4'-Methylene-d2-dianiline: The Deuterated Analogue
4,4'-Methylene-d2-dianiline is an isotopically labeled version of MDA where the two hydrogen atoms on the methylene bridge are replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in various research and analytical applications, particularly where differentiation from the endogenous or non-labeled compound is necessary.
Chemical Structure
The chemical structure of 4,4'-methylene-d2-dianiline is identical to that of MDA, with the exception of the two deuterium atoms on the methylene carbon.
Figure 3: Chemical Structure of 4,4'-methylene-d2-dianiline.
Physical Properties
The physical properties of 4,4'-methylene-d2-dianiline are expected to be very similar to those of its non-deuterated counterpart, with the most significant difference being its molecular weight.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂D₂N₂ | Inferred |
| Molecular Weight | 200.28 g/mol | [14] |
| Appearance | Expected to be a colorless to pale yellow solid | Inferred |
| Melting Point | Expected to be similar to MDA (89-91 °C) | Inferred |
| Boiling Point | Expected to be similar to MDA (398-399 °C) | Inferred |
| Solubility | Expected to be similar to MDA | Inferred |
Synthesis
A plausible synthetic route to 4,4'-methylene-d2-dianiline involves the acid-catalyzed condensation of aniline with a deuterated source of formaldehyde, such as paraformaldehyde-d2 or formalin-d2 solution. This approach ensures the specific incorporation of deuterium at the methylene bridge.
Figure 4: Proposed synthetic workflow for 4,4'-methylene-d2-dianiline.
Spectroscopic Properties
The primary difference between 4,4'-methylenedianiline and its deuterated analogue lies in their spectroscopic signatures.
Mass Spectrometry
In a mass spectrum, 4,4'-methylene-d2-dianiline will exhibit a molecular ion peak (M+) at m/z 200, which is two mass units higher than that of the non-deuterated MDA (m/z 198).[4][15] This mass shift is a direct result of the two deuterium atoms replacing two hydrogen atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant difference in the proton NMR spectrum will be the absence or significant reduction of the singlet corresponding to the methylene protons, which typically appears around 3.8 ppm in the spectrum of MDA. The signals for the aromatic protons will remain largely unaffected.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the methylene carbon will appear as a triplet due to coupling with the two deuterium atoms (spin I=1), following the 2nI+1 rule where n is the number of deuterium atoms and I is the spin of deuterium. This is in contrast to the singlet observed for the methylene carbon in the spectrum of non-deuterated MDA.[10]
-
²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the methylene bridge.
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-methylene-d2-dianiline will show characteristic C-D stretching vibrations in the region of 2100-2300 cm⁻¹, which are absent in the spectrum of MDA.[1][3][10] Conversely, the C-H stretching vibrations of the methylene group, typically observed around 2850-2960 cm⁻¹, will be absent or significantly reduced in intensity.
Applications in Research and Development
The primary utility of 4,4'-methylene-d2-dianiline stems from its isotopic labeling, which makes it an excellent internal standard for quantitative analysis and a valuable tracer in metabolic studies.
Internal Standard in Quantitative Analysis
In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), deuterated analogues of the analyte are often used as internal standards. 4,4'-Methylene-d2-dianiline serves this purpose for the quantification of MDA in biological matrices like urine.[5][7] Because it is chemically identical to MDA, it co-elutes and experiences similar ionization effects, but its different mass allows for its distinct detection and quantification by the mass spectrometer. This corrects for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Figure 5: Workflow for the use of 4,4'-methylene-d2-dianiline as an internal standard.
Metabolic and Mechanistic Studies
Deuterium labeling is a powerful technique for tracing the metabolic fate of a compound in biological systems. By administering 4,4'-methylene-d2-dianiline, researchers can track its absorption, distribution, metabolism, and excretion without the need for radioactive labels. The mass shift allows for the unambiguous identification of the compound and its metabolites in complex biological mixtures. This is particularly relevant given that MDA is a suspected human carcinogen and understanding its metabolic pathways is crucial for assessing its toxicity.[3][16]
Safety and Handling
4,4'-Methylenedianiline is considered a hazardous substance. It is a suspected human carcinogen and can cause liver damage.[3] It is also a skin and eye irritant. Therefore, 4,4'-methylene-d2-dianiline should be handled with the same precautions as its non-deuterated counterpart.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4,4'-Methylene-d2-dianiline is a valuable research tool that enables more accurate and reliable scientific investigations. While its physical and chemical properties are nearly identical to those of 4,4'-methylenedianiline, its isotopic labeling provides distinct advantages in analytical and metabolic studies. Understanding the unique spectroscopic signatures and appropriate handling procedures for this compound is essential for its effective and safe use in a research setting.
References
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4,4'-Methylenedianiline - Wikipedia. (n.d.). Retrieved March 28, 2026, from [Link]
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4,4′-methylenedianiline | CAS#:101-77-9 | Chemsrc. (n.d.). Retrieved March 28, 2026, from [Link]
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4,4'-METHYLENEDIANILINE CAS N°:101-77-9. (n.d.). Retrieved March 28, 2026, from [Link]
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4,4'-Methylenedianiline (MDA). (n.d.). Occupational Safety and Health Administration. Retrieved March 28, 2026, from [Link]
- The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OMe and NMe Groups. (1960). Journal of the Chemical Society, 2927-2930.
- Deuterium-Labeling and NMR Study of the Dearomatization of N-Alkyl-N-benzyldiphenylphosphinamides through Anionic Cyclization: Ortho and Benzylic Lithiation Directed by Complex-Induced Proximity Effects. (2004). Journal of the American Chemical Society, 126(40), 13034–13045.
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Benzenamine, 4,4'-methylenebis-. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]
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4,4'-Methylenedianiline(101-77-9). (n.d.). LookChem. Retrieved March 28, 2026, from [Link]
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4,4′-methylenedianiline | C13H14N2. (n.d.). ATB. Retrieved March 28, 2026, from [Link]
- Process for the preparation of 4, 4'-methylenedianiline. (1968). U.S.
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Methylenedianiline. (2024, August 15). Moldex. Retrieved March 28, 2026, from [Link]
- An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. (2019). Molecules, 24(5), 896.
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